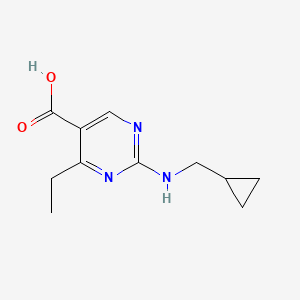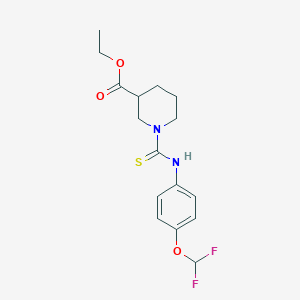
Ethyl 1-((4-(difluoromethoxy)phenyl)carbamothioyl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves a series of chemical reactions. For instance, the synthesis of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate involved a round-bottom flask filled with 4-fluoroaniline, ethyl propiolate, cinnamaldehyde, piperazine, and p-toluenesulfonic acid in 1,2-dichloroethane. The mixture was heated to 356 K for 12 hours. After the reaction, the mixture was cooled to room temperature, and water was slowly added. The mixture was then extracted with ethyl acetate, and the organic layer was separated and washed with saturated sodium chloride solution .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction analysis. For example, the molecular structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate was determined to be C19H16FNO2 .科学的研究の応用
Synthesis and Biological Activity
- Ethyl 3-amino-2-ben?ofiiran carboxylate was used in the synthesis of compounds screened for antibacterial and antifungal activities, demonstrating the chemical's utility in creating potentially therapeutic agents (Bodke & Sangapure, 2003).
Radiosynthesis for Neurotransmission Study
- A 18F-fluorine labelled GABA transporter ligand, derived from ethyl piperidine-3-carboxylate, was developed for in vivo visualization of GABAergic neurotransmission, indicating its application in studying neurological disorders like epilepsy and Parkinson's syndrome (Schirrmacher et al., 2001).
Anticancer Agent Development
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, showing significant potential against certain cancer cell lines (Rehman et al., 2018).
Microwave-Assisted Synthesis
- Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate was treated under microwave-assisted conditions to produce carboxamides, demonstrating an efficient synthesis method for related compounds (Milosevic et al., 2015).
Mycobacterium tuberculosis GyrB Inhibitors
- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and found to be effective inhibitors against Mycobacterium tuberculosis, highlighting their potential use in tuberculosis treatment (Jeankumar et al., 2013).
Synthesis for Antibacterial Activity
- A series of derivatives starting from ethyl benzylidenecyanoacetate showed antibacterial activities, indicating the chemical's role in developing new antibacterial agents (Faty et al., 2010).
作用機序
The mechanism of action of similar compounds has been studied in the context of neuroprotection and anti-neuroinflammatory activity. For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
将来の方向性
特性
IUPAC Name |
ethyl 1-[[4-(difluoromethoxy)phenyl]carbamothioyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O3S/c1-2-22-14(21)11-4-3-9-20(10-11)16(24)19-12-5-7-13(8-6-12)23-15(17)18/h5-8,11,15H,2-4,9-10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIRPRQVZCOOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=S)NC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

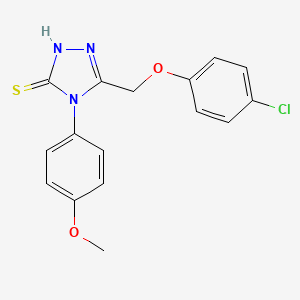
![N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2800453.png)
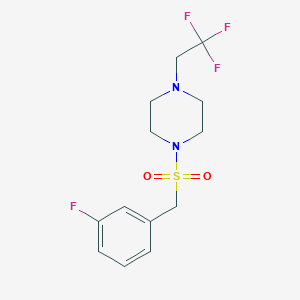
![Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2800456.png)
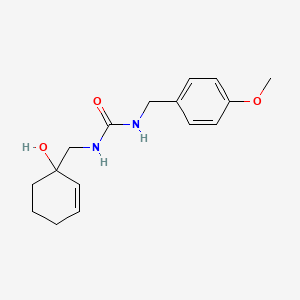
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2800461.png)
methanone](/img/structure/B2800464.png)
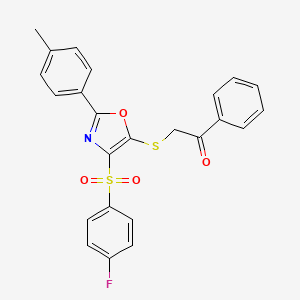
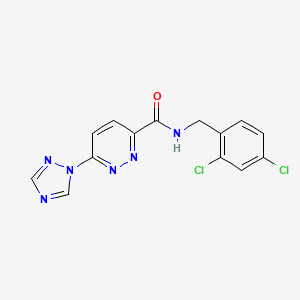

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one](/img/structure/B2800469.png)
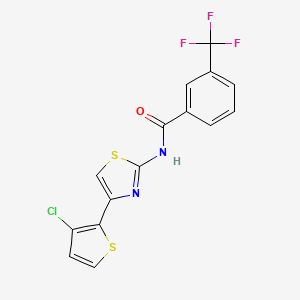
![2-[1-(2-Methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2800474.png)
